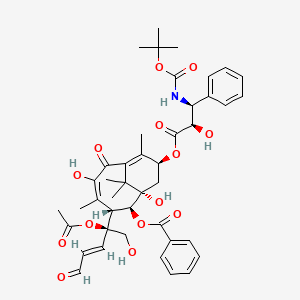

Docetaxel Crotonaldehyde Analog

Description

BenchChem offers high-quality Docetaxel Crotonaldehyde Analog suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Docetaxel Crotonaldehyde Analog including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C43H51NO14 |

|---|---|

Molecular Weight |

805.9 g/mol |

IUPAC Name |

[(1S,2S,3R,4E,9S)-3-[(E,2S)-2-acetyloxy-1-hydroxy-5-oxopent-3-en-2-yl]-1,5-dihydroxy-9-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-4,8,11,11-tetramethyl-6-oxo-2-bicyclo[5.3.1]undeca-4,7-dienyl] benzoate |

InChI |

InChI=1S/C43H51NO14/c1-24-29(55-38(52)35(50)32(27-16-11-9-12-17-27)44-39(53)58-40(4,5)6)22-43(54)36(56-37(51)28-18-13-10-14-19-28)31(42(23-46,20-15-21-45)57-26(3)47)25(2)33(48)34(49)30(24)41(43,7)8/h9-21,29,31-32,35-36,46,48,50,54H,22-23H2,1-8H3,(H,44,53)/b20-15+,33-25+/t29-,31+,32-,35+,36-,42+,43+/m0/s1 |

InChI Key |

UTQJIGYRDMRGES-XFGYWSMASA-N |

Isomeric SMILES |

CC1=C2C(=O)/C(=C(\[C@H]([C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C3=CC=CC=C3)NC(=O)OC(C)(C)C)O)O)OC(=O)C4=CC=CC=C4)[C@](CO)(/C=C/C=O)OC(=O)C)/C)/O |

Canonical SMILES |

CC1=C2C(=O)C(=C(C(C(C(C2(C)C)(CC1OC(=O)C(C(C3=CC=CC=C3)NC(=O)OC(C)(C)C)O)O)OC(=O)C4=CC=CC=C4)C(CO)(C=CC=O)OC(=O)C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Docetaxel Crotonaldehyde Analog

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of the Docetaxel (B913) Crotonaldehyde (B89634) Analog. This document is intended for an audience with a strong background in chemistry, pharmacology, and drug development.

Introduction

Docetaxel is a highly effective, semi-synthetic chemotherapeutic agent belonging to the taxane (B156437) family of drugs.[1] It is a cornerstone in the treatment of various cancers, including breast, non-small cell lung, and prostate cancers.[1] The mechanism of action for docetaxel involves the disruption of microtubule dynamics within the cell. By binding to and stabilizing microtubules, it inhibits their depolymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2]

The Docetaxel Crotonaldehyde Analog is a derivative and a known impurity of Docetaxel.[][4] It is characterized by the incorporation of a reactive crotonaldehyde moiety into the docetaxel structure.[] While not intended for direct therapeutic use, this analog serves as a critical reference standard for analytical method development, validation, and quality control in the manufacturing of Docetaxel.[4] Furthermore, its unique chemical structure presents several opportunities for research and development in drug delivery and targeted therapies.[]

Chemical Structure and Properties

The fundamental structure of the Docetaxel Crotonaldehyde Analog is based on the complex diterpene core of baccatin (B15129273) III, esterified with a modified N-tert-butoxycarbonyl-3-phenylisoserine side chain. The key modification is the presence of a crotonaldehyde group.

Chemical Identifiers

The following table summarizes the key chemical identifiers for the Docetaxel Crotonaldehyde Analog.

| Identifier | Value | Reference |

| Molecular Formula | C43H51NO14 | [1][][5][6][7][8][9] |

| Molecular Weight | 805.86 g/mol | [][4][6][8] |

| IUPAC Name | [(1S,2S,3R,4E,9S)-3-[(E,2S)-2-acetyloxy-1-hydroxy-5-oxopent-3-en-2-yl]-1,5-dihydroxy-9-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-4,8,11,11-tetramethyl-6-oxo-2-bicyclo[5.3.1]undeca-4,7-dienyl] benzoate | [5] |

| SMILES | CC(=O)O--INVALID-LINK--(\C=C\C=O)[C@H]1--INVALID-LINK--[C@]3(O)C--INVALID-LINK----INVALID-LINK--OC(C)(C)C)c4ccccc4">C@HC(=C(C(=O)\C(=C/1\C)\O)C3(C)C)C | [8] |

| InChI | InChI=1S/C43H51NO14/c1-24-29(55-38(52)35(50)32(27-16-11-9-12-17-27)44-39(53)58-40(4,5)6)22-43(54)36(56-37(51)28-18-13-10-14-19-28)31(42(23-46,20-15-21-45)57-26(3)47)25(2)33(48)34(49)30(24)41(43,7)8/h9-21,29,31-32,35-36,46,48,50,54H,22-23H2,1-8H3,(H,44,53)/b20-15+,33-25+/t29-,31+,32-,35+,36-,42+,43+/m0/s1 | [8] |

Physicochemical Properties

The physicochemical properties of the Docetaxel Crotonaldehyde Analog have been computationally predicted. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Reference |

| XLogP3 | 2.9 | [5] |

| Hydrogen Bond Donor Count | 5 | [5] |

| Hydrogen Bond Acceptor Count | 14 | [5] |

| Rotatable Bond Count | 12 | [5] |

| Exact Mass | 805.33095530 Da | [5] |

| Monoisotopic Mass | 805.33095530 Da | [5] |

| Topological Polar Surface Area | 232 Ų | [5] |

| Heavy Atom Count | 58 | [5] |

Synthesis and Manufacturing Context

Specific, detailed protocols for the direct synthesis of the Docetaxel Crotonaldehyde Analog are not publicly available, as it is primarily considered an impurity. However, its formation can be understood within the context of Docetaxel synthesis. The semi-synthesis of Docetaxel and its analogs is a multi-step process that typically starts with a baccatin III derivative, which is esterified with a protected β-lactam side chain.

Potential Research Applications

The reactive aldehyde group of the Docetaxel Crotonaldehyde Analog makes it a valuable tool for various research and development activities beyond its role as a simple impurity standard.[]

-

Targeted Treatments : The reactive aldehyde can be used as a chemical handle for conjugating targeting moieties such as antibodies or ligands. This could lead to the development of drug conjugates that selectively deliver the cytotoxic payload to cancer cells, potentially increasing efficacy and reducing off-target toxicity.[]

-

Prodrug Development : The analog can be used to design prodrugs that are activated under specific conditions (e.g., by enzymes overexpressed in tumors), releasing the active docetaxel molecule at the site of action.[]

-

Advanced Drug Delivery Systems : It can be incorporated into novel drug delivery systems like nanocarriers to improve the solubility, stability, and pharmacokinetic profile of docetaxel.[]

-

Stability Studies : The crotonaldehyde moiety provides a reactive site that can be used to study the degradation pathways of docetaxel derivatives under various conditions (e.g., pH, light, temperature), aiding in the development of more stable formulations.[]

-

Analytical Method Development : As a well-characterized impurity, it is essential for the development and validation of robust analytical methods (e.g., HPLC) to ensure the purity and quality of the final Docetaxel drug product.[][4]

Biological Context: Mechanism of Action of the Parent Compound

While specific biological activity data for the Docetaxel Crotonaldehyde Analog is not available, its mechanism of action is presumed to be identical to that of Docetaxel. Taxanes function as mitotic inhibitors.

-

Binding : Docetaxel binds to the β-tubulin subunit of microtubules, which are essential components of the cellular cytoskeleton.

-

Stabilization : This binding event stabilizes the microtubule structure, promoting the assembly of tubulin into microtubules while simultaneously inhibiting their disassembly.[2]

-

Mitotic Arrest : The resulting overly stable and non-functional microtubules disrupt the dynamic process of mitotic spindle formation, which is necessary for chromosome segregation during cell division.[1]

-

Apoptosis : This disruption leads to a prolonged blockage of the cell cycle at the G2/M phase, ultimately triggering programmed cell death, or apoptosis.

Experimental Protocols

Specific experimental protocols for the synthesis or biological evaluation of the Docetaxel Crotonaldehyde Analog are not available in the public domain. However, based on standard methodologies for the parent compound, a generalized protocol for assessing its cytotoxic activity is provided below.

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a general workflow for evaluating the cytotoxic effect of the compound on human cancer cell lines.

-

Cell Culture :

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cells in an incubator at 37°C with 5% CO2.

-

-

Compound Preparation :

-

Prepare a high-concentration stock solution (e.g., 10 mM) of the Docetaxel Crotonaldehyde Analog by dissolving it in DMSO.[2]

-

Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for the experiment.

-

-

Cell Seeding :

-

Harvest cells using trypsin and perform a cell count (e.g., using a hemocytometer).

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Treatment :

-

After 24 hours, remove the medium and add 100 µL of fresh medium containing the various concentrations of the Docetaxel Crotonaldehyde Analog.

-

Include a vehicle control (medium with DMSO, equivalent to the highest concentration used) and a no-treatment control.

-

Incubate the cells with the compound for 48-72 hours.

-

-

MTT Assay :

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis :

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

-

Conclusion

The Docetaxel Crotonaldehyde Analog is more than a mere process impurity. While it plays a vital role as an analytical standard in ensuring the quality and safety of Docetaxel, its distinct chemical reactivity offers significant potential as a research tool. For scientists and professionals in drug development, this analog provides a unique platform for exploring novel drug delivery systems, developing targeted cancer therapies, and designing innovative prodrug strategies. A thorough understanding of its properties is essential for leveraging its full potential in advancing oncological research.

References

- 1. Docetaxel Crotonaldehyde Analog | CAS No- NA [chemicea.com]

- 2. apexbt.com [apexbt.com]

- 4. veeprho.com [veeprho.com]

- 5. Docetaxel Crotonaldehyde Analog | C43H51NO14 | CID 155906152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. molcan.com [molcan.com]

- 7. cleanchemlab.com [cleanchemlab.com]

- 8. Docetaxel Crotonaldehyde Analog | LGC Standards [lgcstandards.com]

- 9. alentris.org [alentris.org]

A Technical Guide to the Synthesis and Characterization of a Novel Docetaxel-Crotonate Analog

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the proposed synthesis, purification, and characterization of a novel docetaxel (B913) analog: 7,2'-Bis(crotonate)-docetaxel. As no direct literature for a "Docetaxel Crotonaldehyde (B89634) Analog" exists, this guide presents a scientifically grounded approach based on established taxane (B156437) chemistry, hypothesizing a stable crotonate ester linkage. The methodologies, expected data, and biological evaluation protocols detailed herein are designed to serve as a robust framework for the development of this and similar taxane derivatives.

Introduction and Rationale

Docetaxel is a highly potent, second-generation taxane-family chemotherapeutic agent that is a cornerstone in the treatment of various solid tumors, including breast, lung, and prostate cancers.[1] Its primary mechanism of action involves binding to the β-tubulin subunit of microtubules, which promotes polymerization and suppresses the dynamic instability essential for mitotic spindle function.[2][3] This hyper-stabilization of microtubules leads to a blockage of cells in the G2/M phase of the cell cycle, ultimately triggering apoptotic cell death.[2][4]

The development of new docetaxel analogs is driven by the need to overcome challenges such as acquired drug resistance, poor oral bioavailability, and adverse side effects associated with the commercial formulation, which uses polysorbate 80 as a solubilizing agent.[5] Chemical modification of the docetaxel core, particularly at the C-2', C-7, and C-10 hydroxyl groups, has been a fruitful strategy for creating derivatives with improved pharmacological profiles.[5][6][7]

This guide focuses on a novel analog featuring crotonate ester groups at the C-7 and C-2' positions. The introduction of the α,β-unsaturated carbonyl moiety of crotonaldehyde (in the form of a crotonate ester) could potentially alter the molecule's lipophilicity, cell permeability, and metabolic stability. Furthermore, this reactive group could serve as a handle for further conjugation or act as a Michael acceptor, potentially introducing novel biological activities.

Proposed Synthesis of 7,2'-Bis(crotonate)-docetaxel

The proposed synthetic route involves a direct esterification of docetaxel with crotonoyl chloride in the presence of a suitable base. The C-7 and C-2' hydroxyl groups are the most reactive and are the expected sites of acylation under these conditions.

Experimental Protocol: Synthesis

Materials:

-

Docetaxel (commercially available)

-

Crotonoyl chloride

-

Pyridine (B92270) (anhydrous)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM, anhydrous)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

-

To a solution of docetaxel (1.0 eq) in anhydrous DCM under an argon atmosphere, add pyridine (5.0 eq) and a catalytic amount of DMAP (0.1 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add crotonoyl chloride (3.0 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with EtOAc (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Experimental Protocol: Purification

Instrumentation:

-

Preparative High-Performance Liquid Chromatography (HPLC) system.[8]

-

Reversed-phase C18 column (e.g., 10 µm, 250 x 21.2 mm).

Method:

-

Dissolve the crude product in a minimal amount of methanol (B129727) or acetonitrile.[8]

-

HPLC Conditions:

-

Collect fractions corresponding to the main product peak.

-

Analyze the collected fractions by analytical HPLC to confirm purity (>95%).[5]

-

Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator followed by high vacuum) to yield the final product, 7,2'-Bis(crotonate)-docetaxel, as a white solid.

Physicochemical and Spectroscopic Characterization

The structure and purity of the synthesized analog will be confirmed using a suite of analytical techniques. Expected data, based on the parent docetaxel structure, are summarized below.

Data Presentation

| Analysis Technique | Parameter | Expected Result for 7,2'-Bis(crotonate)-docetaxel |

| HPLC Purity | Retention Time | Shift to a longer retention time than docetaxel due to increased lipophilicity. |

| Purity | >95% (by peak area at 230 nm).[11] | |

| Mass Spectrometry | Ionization Mode | Electrospray Ionization (ESI), positive mode.[12] |

| (ESI-MS) | Expected [M+Na]⁺ | m/z 968.41 (Calculated for C₅₁H₆₁NO₁₆Na). |

| ¹H NMR | Solvent | CDCl₃.[5] |

| (500 MHz) | Key Signals (δ, ppm) | Signals corresponding to two crotonate moieties (~5.8-7.1 ppm, vinyl protons; ~1.9 ppm, methyl protons). Downfield shifts for H-7 and H-2' protons compared to docetaxel, indicating esterification. Characteristic docetaxel core signals will be present.[12] |

| ¹³C NMR | Solvent | CDCl₃.[5] |

| (125 MHz) | Key Signals (δ, ppm) | Carbonyl signals for the two crotonate esters (~165 ppm). Vinyl carbon signals (~122-145 ppm). Characteristic docetaxel core signals will be present.[12] |

Biological Evaluation

The cytotoxic activity of the novel analog will be assessed to determine its potential as an anticancer agent.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is designed to evaluate the inhibitory effect of the compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7 breast cancer, PC-3 prostate cancer).

-

Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

-

Docetaxel (as a positive control).

-

7,2'-Bis(crotonate)-docetaxel.

-

Dimethyl sulfoxide (B87167) (DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

96-well plates.

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[13]

-

Drug Treatment: Prepare serial dilutions of the test compound and docetaxel in the complete medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the drug-containing medium and incubate for 72 hours.[13]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[13]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Determine the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%) by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Proposed Synthetic Workflow

References

- 1. Docetaxel: a tubulin-stabilizing agent approved for the management of several solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. What is the mechanism of Docetaxel? [synapse.patsnap.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. Silicate Esters of Paclitaxel and Docetaxel: Synthesis, Hydrophobicity, Hydrolytic Stability, Cytotoxicity, and Prodrug Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Docetaxel and Butitaxel Analogues Through Kinetic Resolution of Racemic β-Lactams with 7-O-Triethylsilylbaccatin III - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of substituents at the C3´, C3´N, C10 and C2-meta-benzoate positions of taxane derivatives on their activity against resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. japsonline.com [japsonline.com]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Discovery and Origin of Docetaxel Crotonaldehyde Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docetaxel (B913), a cornerstone in the chemotherapeutic arsenal (B13267) against various cancers, is a semi-synthetic taxane (B156437) whose efficacy and safety are contingent on its purity. The presence of impurities, arising from manufacturing processes or degradation, can significantly impact the drug's therapeutic index. This technical guide delves into the discovery and origin of a specific impurity, the Docetaxel Crotonaldehyde (B89634) Analog. While not one of the most commonly cited degradation products in academic literature, its availability as a reference standard from commercial suppliers underscores its relevance in pharmaceutical quality control. This document provides a comprehensive overview of its likely origins, methodologies for its characterization, and a discussion on the potential biological implications for drug development.

Introduction: The Imperative of Purity in Docetaxel Formulations

Docetaxel is a highly effective anti-mitotic agent used in the treatment of breast, non-small cell lung, prostate, and other cancers.[1] Its mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[2] The chemical integrity of docetaxel is paramount, as degradation can lead to a loss of potency and the formation of potentially toxic impurities.[3] Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are crucial for identifying potential degradation products and establishing the stability of the drug substance.[3]

The Discovery and Origin of Docetaxel Crotonaldehyde Analog

The Docetaxel Crotonaldehyde Analog is identified as a derivative of docetaxel where a crotonaldehyde moiety is incorporated into the structure.[] While the exact initial discovery is not prominently documented in peer-reviewed literature, its existence is confirmed by its commercial availability as a reference standard for impurity profiling in docetaxel formulations.[5][6] This suggests that it has been identified during the process development or stability testing of docetaxel.

Likely Origins:

The formation of the Docetaxel Crotonaldehyde Analog can be postulated through two primary routes: as a process-related impurity arising during the synthesis of docetaxel, or as a degradation product formed during storage or handling.

-

Process-Related Impurity: The multi-step synthesis of docetaxel from its precursor, 10-deacetylbaccatin III, involves numerous reagents and intermediates.[7] The introduction of a crotonaldehyde-like structure could potentially occur through side reactions involving specific reagents or impurities within the starting materials or solvents.

-

Degradation Product: The C13 side chain of docetaxel is susceptible to chemical modifications. The formation of an aldehyde, and subsequently a crotonaldehyde structure, could be a result of oxidative stress. The tert-butyl ester group on the C13 side chain is known to undergo successive oxidations, leading to the formation of an unstable aldehyde.[8] While this is typically associated with metabolic inactivation in the liver, similar oxidative degradation could potentially occur under certain chemical conditions. The presence of the crotonaldehyde moiety suggests a subsequent aldol (B89426) condensation or a related reaction.

Physicochemical Characterization

Accurate identification and characterization of impurities are critical for regulatory compliance and ensuring drug safety. The following table summarizes the key physicochemical properties of the Docetaxel Crotonaldehyde Analog.

| Property | Value | Reference(s) |

| Chemical Name | (1S,2S,3R,9S,E)-3-((S,E)-2-acetoxy-1-hydroxy-5-oxopent-3-en-2-yl)-9-(((2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoyl)oxy)-1,5-dihydroxy-4,8,11,11-tetramethyl-6-oxobicyclo[5.3.1]undeca-4,7-dien-2-yl benzoate | [1][5] |

| Molecular Formula | C₄₃H₅₁NO₁₄ | [9] |

| Molecular Weight | 805.9 g/mol | [10] |

| Appearance | White crystalline powder | |

| Storage Conditions | 2-8 °C in a well-closed container | [11] |

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, identification, and quantification of the Docetaxel Crotonaldehyde Analog.

Synthesis of Docetaxel Crotonaldehyde Analog (Conceptual)

Objective: To generate the Docetaxel Crotonaldehyde Analog for use as a reference standard.

Materials:

-

Docetaxel

-

Oxidizing agent (e.g., mild peroxide, Dess-Martin periodinane)

-

Solvents (e.g., dichloromethane, acetonitrile)

-

Purification system (e.g., preparative HPLC)

-

Analytical instruments (e.g., LC-MS, NMR)

Methodology:

-

Controlled Oxidation: Dissolve Docetaxel in a suitable organic solvent. Add a controlled amount of a mild oxidizing agent to selectively oxidize the side chain. The reaction would need to be carefully monitored by TLC or HPLC to maximize the yield of the desired aldehyde intermediate.

-

Aldol Condensation/Dehydration: Following the formation of the aldehyde, conditions would be adjusted (e.g., addition of a base or acid catalyst) to promote a self-condensation or reaction with an appropriate carbonyl compound, followed by dehydration to form the crotonaldehyde moiety.

-

Purification: The reaction mixture would be subjected to purification, likely using preparative HPLC, to isolate the Docetaxel Crotonaldehyde Analog from unreacted docetaxel, intermediates, and other byproducts.

-

Characterization: The purified product would be thoroughly characterized using mass spectrometry (to confirm the molecular weight) and NMR spectroscopy (to confirm the structure, including the presence of the crotonaldehyde group).[12][13]

Analytical Method for Quantification

A robust analytical method is necessary to detect and quantify the Docetaxel Crotonaldehyde Analog in docetaxel drug substances and products. A stability-indicating HPLC method is the standard approach.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.[14]

-

C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient mixture of acetonitrile (B52724) and water.[3]

-

Flow Rate: 1.0 mL/min.[3]

-

Detection Wavelength: 232 nm.[15]

-

Column Temperature: 25°C.[3]

-

Injection Volume: 20 µL.[3]

Procedure:

-

Standard Preparation: Prepare a stock solution of the certified Docetaxel Crotonaldehyde Analog reference standard in a suitable diluent (e.g., methanol:acetonitrile:water).[14] Prepare a series of dilutions to construct a calibration curve.

-

Sample Preparation: Dissolve the docetaxel drug substance or formulate the product in the diluent to a known concentration.[15]

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Identify the peak corresponding to the Docetaxel Crotonaldehyde Analog in the sample chromatogram by comparing its retention time to that of the reference standard. Quantify the impurity by comparing its peak area to the calibration curve.

Quantitative Data

Limited quantitative data is publicly available for the Docetaxel Crotonaldehyde Analog. However, a European patent application provides an example of its detection in a liquid docetaxel formulation.

| Impurity | Relative Retention Time (RRT) | Amount (%) in Formulation A | Amount (%) in Formulation B |

| Crotonaldehyde analog | 1.05 | 1.3 | 0.31 |

| 6-oxoDocetaxel | 1.08 | 1.5 | 0.35 |

| 4-epidocetaxel | 1.13 | 0.5 | 0.06 |

| 4-epi-6-oxodocetaxel | 1.18 | 0.5 | 0.03 |

Table adapted from EP 3355881 B1. The percentages represent the relative peak area in an HPLC analysis.

This data indicates that the Docetaxel Crotonaldehyde Analog can be present at levels comparable to other known docetaxel impurities.

Biological Activity and Signaling Pathways

The biological activity of docetaxel impurities is a significant concern, as they may have reduced efficacy or increased toxicity compared to the parent drug.

Cytotoxicity

While specific cytotoxicity data for the Docetaxel Crotonaldehyde Analog is not available in the public domain, studies on other docetaxel impurities provide valuable context. For instance, 7-epi-docetaxel (B601182) has been shown to have a reduced antitumor effect compared to docetaxel.[16]

The following table summarizes the in vitro cytotoxicity of docetaxel and some of its other impurities against human lung carcinoma (A549) and mouse melanoma (B16F10) cell lines.

| Compound | Cell Line | IC₅₀ (nM) - 24h | IC₅₀ (nM) - 48h | IC₅₀ (nM) - 72h | Reference |

| Docetaxel (TXT) | A549 | 15.3 ± 2.1 | 8.2 ± 1.5 | 4.1 ± 0.9 | [17] |

| B16F10 | 12.8 ± 1.9 | 6.5 ± 1.2 | 3.2 ± 0.7 | [17] | |

| 7-epi-docetaxel (7ED) | A549 | 25.6 ± 3.5 | 14.7 ± 2.8 | 8.9 ± 1.8 | [17] |

| B16F10 | 21.4 ± 3.1 | 11.9 ± 2.3 | 7.5 ± 1.5 | [17] | |

| 10-oxo-7-epidocetaxel | A549 | 18.9 ± 2.8 | 9.8 ± 1.9 | 5.6 ± 1.2 | [17] |

| (10-O-7ED) | B16F10 | 16.2 ± 2.5 | 8.1 ± 1.7 | Not specified | [17] |

Data presented as mean ± standard deviation.

The crotonaldehyde moiety is a reactive α,β-unsaturated aldehyde, which could potentially interact with biological macromolecules, suggesting that the Docetaxel Crotonaldehyde Analog may have a distinct toxicological profile. Further studies are warranted to determine its specific cytotoxicity.

Signaling Pathways

Docetaxel's primary mechanism of action is the stabilization of microtubules, which leads to a blockage of the cell cycle at the G2/M phase and subsequent induction of apoptosis.[3] It is plausible that the Docetaxel Crotonaldehyde Analog, if it retains the core taxane structure necessary for microtubule binding, could have a similar mechanism. However, the reactive aldehyde group could also lead to off-target effects and interactions with other cellular signaling pathways.

dot

References

- 1. Docetaxel Crotonaldehyde Analog | CAS No- NA [chemicea.com]

- 2. veeprho.com [veeprho.com]

- 3. benchchem.com [benchchem.com]

- 5. veeprho.com [veeprho.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 8. researchgate.net [researchgate.net]

- 9. alentris.org [alentris.org]

- 10. Docetaxel Crotonaldehyde Analog | C43H51NO14 | CID 155906152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. cleanchemlab.com [cleanchemlab.com]

- 12. researchgate.net [researchgate.net]

- 13. Docetaxel(114977-28-5) 1H NMR spectrum [chemicalbook.com]

- 14. jidps.com [jidps.com]

- 15. globalresearchonline.net [globalresearchonline.net]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

The Enigmatic Derivative: A Technical Examination of Docetaxel Crotonaldehyde Analog's Presumed Mechanism of Action

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Docetaxel (B913), a cornerstone of taxane-based chemotherapy, exerts its potent anti-neoplastic effects through the disruption of microtubule dynamics. The Docetaxel Crotonaldehyde (B89634) Analog, identified primarily as a derivative and impurity of its parent compound, presents a compelling subject for mechanistic exploration. While specific preclinical data on this analog remains limited in publicly accessible literature, its structural similarity to Docetaxel allows for a well-grounded postulation of its core mechanism of action. This technical guide synthesizes the established mechanisms of Docetaxel and contextualizes the potential role and activities of the crotonaldehyde derivative, offering a framework for future research and development.

Core Mechanism of Action: Inherited from a Potent Predecessor

The primary mechanism of action of the Docetaxel Crotonaldehyde Analog is presumed to be fundamentally identical to that of Docetaxel.[1][2] This involves the high-affinity binding to the β-tubulin subunit of microtubules, the essential components of the cellular cytoskeleton.[2] This interaction stabilizes microtubules, rendering them non-functional and preventing their dynamic assembly and disassembly, a process critical for cell division.[2][3] The consequence of this microtubule stabilization is the arrest of the cell cycle at the G2/M phase, ultimately leading to programmed cell death, or apoptosis.[4]

The crotonaldehyde moiety, a reactive aldehyde group, suggests that this analog could be investigated as a prodrug.[] This functional group offers a potential site for chemical modification or for enzyme-dependent activation within the tumor microenvironment, potentially leading to a targeted release of the active Docetaxel molecule.[]

Quantitative Preclinical Data for Docetaxel (as a proxy)

Due to the absence of specific quantitative data for the Docetaxel Crotonaldehyde Analog, the following tables summarize key preclinical data for the parent compound, Docetaxel, to provide a relevant benchmark for efficacy.

Table 1: In Vitro Cytotoxicity of Docetaxel

| Cell Line | Cancer Type | IC50 (ng/mL) | Reference |

| Murine and Human Cell Lines | Various | 4 - 35 | [6][7] |

| Human Gastric Cancer Cell Lines (Six of Nine) | Gastric Cancer | < 0.00012 - > 1.2 µM | [8] |

Table 2: In Vivo Antitumor Activity of Docetaxel

| Animal Model | Tumor Type | Dosage | Outcome | Reference |

| Mice with Human Gastric Cancer Xenografts | Gastric Cancer | 15 and 22 mg/kg (i.v.) | Complete tumor regression in all mice | [8] |

| Syngeneic Mice with Murine Transplantable Tumors | Various | Not Specified | Complete regressions in 11 of 12 tumor types | [6] |

| Nude Mice with Human Tumor Xenografts | Various | Not Specified | Activity observed in 15 of 16 xenografts | [7] |

Signaling Pathways Implicated in Docetaxel-Induced Apoptosis

Docetaxel's induction of mitotic arrest triggers a cascade of downstream signaling events culminating in apoptosis. Key pathways involved include the phosphorylation of Bcl-2 and the inhibition of the PI3K/AKT signaling pathway.

Caption: Docetaxel-induced Bcl-2 phosphorylation pathway leading to apoptosis.

The PI3K/AKT pathway, a critical regulator of cell survival, is also inhibited by Docetaxel, further promoting apoptosis.

Caption: Inhibition of the PI3K/AKT survival pathway by Docetaxel.

Experimental Protocols for Mechanistic Studies

The following are generalized protocols for key experiments used to elucidate the mechanism of action of taxane-based drugs like Docetaxel. These methodologies would be directly applicable to the study of the Docetaxel Crotonaldehyde Analog.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Methodology:

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the Docetaxel Crotonaldehyde Analog (or Docetaxel as a control) for 48-72 hours.

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value using a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the compound on cell cycle progression.

Methodology:

-

Cell Treatment: Treat cells with the compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C.

-

Staining: Rehydrate the cells in PBS and stain with a solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) using appropriate software.

Caption: Experimental workflow for cell cycle analysis.

Western Blotting for Apoptosis and Signaling Markers

Objective: To assess the effect of the compound on the expression and phosphorylation of key proteins in apoptotic and survival pathways.

Methodology:

-

Protein Extraction: Treat cells with the compound, lyse the cells, and extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bcl-2, phospho-Bcl-2, AKT, phospho-AKT, cleaved PARP, Caspase-3) followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Future Directions and Conclusion

The Docetaxel Crotonaldehyde Analog represents an intriguing modification of a clinically vital chemotherapeutic agent. While its mechanism of action is likely to mirror that of Docetaxel, the presence of the crotonaldehyde group opens up avenues for novel drug delivery and prodrug strategies.[] Future research should focus on the synthesis and purification of this analog to enable comprehensive preclinical evaluation. Key studies should include in vitro cytotoxicity profiling across a panel of cancer cell lines, detailed cell cycle and apoptosis analyses, and in vivo efficacy studies in relevant animal models. Such investigations will be crucial in determining if the Docetaxel Crotonaldehyde Analog offers any therapeutic advantages over its well-established parent compound.

References

- 1. Docetaxel Crotonaldehyde Analog | CAS No- NA [chemicea.com]

- 2. What is the mechanism of Docetaxel? [synapse.patsnap.com]

- 3. Docetaxel - Wikipedia [en.wikipedia.org]

- 4. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preclinical evaluation of docetaxel (Taxotere) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Docetaxel (Taxotere): a review of preclinical and clinical experience. Part I: Preclinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

Docetaxel Crotonaldehyde Analog CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docetaxel (B913) Crotonaldehyde Analog is a recognized impurity and derivative of the widely used chemotherapeutic agent, Docetaxel. As an analytical reference standard, it plays a critical role in the development, validation, and quality control of analytical methods for Docetaxel formulations. This guide provides a comprehensive overview of its chemical properties, analytical methodologies, and its context within the degradation pathways of Docetaxel.

Chemical and Physical Data

The fundamental chemical and physical properties of Docetaxel Crotonaldehyde Analog are summarized below.

| Property | Value | Reference |

| Molecular Formula | C43H51NO14 | [1] |

| Molecular Weight | 805.9 g/mol | [1] |

| CAS Number | Not Available (NA) | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | >90% (by HPLC) | [1] |

| Storage | 2-8 °C in a well-closed container | [1] |

Analytical Data

A Certificate of Analysis for a reference standard of Docetaxel Crotonaldehyde Analog confirms its structure and purity through the following methods.[1]

| Analysis | Result |

| ¹H-NMR | Conforms to structure |

| Mass Spectrometry | Conforms to structure |

Experimental Protocols

Detailed methodologies for the analysis of Docetaxel and its impurities, including the Crotonaldehyde Analog, are crucial for ensuring the quality and stability of pharmaceutical formulations. The following protocols are adapted from established methods for Docetaxel analysis.[2]

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the stability of Docetaxel and identifying potential degradation products like the Crotonaldehyde Analog.

Objective: To generate degradation products of Docetaxel under various stress conditions to assess the stability-indicating nature of analytical methods.

Procedure:

-

Stock Solution Preparation: Prepare a 1 mg/mL solution of Docetaxel in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

-

Acidic Hydrolysis:

-

Mix equal volumes of the Docetaxel stock solution and 0.1 M hydrochloric acid.

-

Incubate the mixture at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).

-

At each time point, withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.

-

-

Alkaline Hydrolysis:

-

Mix equal volumes of the Docetaxel stock solution and 0.1 M sodium hydroxide.

-

Incubate the mixture at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours).

-

At each time point, withdraw a sample, neutralize it with 0.1 M hydrochloric acid, and dilute with the mobile phase.

-

-

Oxidative Degradation:

-

Mix equal volumes of the Docetaxel stock solution and 3-30% hydrogen peroxide.

-

Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 12, 24 hours).

-

At each time point, withdraw a sample and dilute with the mobile phase.

-

-

Thermal Degradation:

-

Expose the solid Docetaxel powder to dry heat at 105°C for a specified period (e.g., 24, 48, 72 hours).

-

Alternatively, reflux the Docetaxel stock solution at 80°C for a specified period.

-

At each time point, prepare a sample for analysis by dissolving the solid in the mobile phase or diluting the solution.

-

-

Photolytic Degradation:

-

Expose the Docetaxel stock solution to UV light (e.g., 254 nm) and/or visible light for a specified duration.

-

At each time point, withdraw a sample for analysis.

-

Stability-Indicating UPLC-MS Method

This method is designed for the separation and quantification of Docetaxel and its impurities.[3][4][5]

-

Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system coupled with a mass spectrometer (MS).

-

Column: ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) or equivalent.

-

Mobile Phase A: A mixture of water, methanol, and acetonitrile (e.g., 500:300:200, v/v/v).[3]

-

Mobile Phase B: A mixture of acetonitrile and water (e.g., 800:200, v/v).[3]

-

Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B 0 100 0 15 0 100 20 0 100 22 100 0 | 25 | 100 | 0 |

-

Flow Rate: 0.4 mL/min.[3]

-

Column Temperature: 30°C.

-

Detection: UV at 232 nm and MS detection (e.g., ESI positive mode).

-

Injection Volume: 5 µL.

Visualizations

The following diagrams illustrate a general workflow for impurity analysis and the known degradation pathways of Docetaxel.

Conclusion

References

- 1. cleanchemlab.com [cleanchemlab.com]

- 2. benchchem.com [benchchem.com]

- 3. Development and Validation of a UPLC Method for the Determination of Docetaxel and Its Related Substances in Pharmaceutical Dosage Forms, an Antineoplastic Agent [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. An improved LC-MS/MS method for determination of docetaxel and its application to population pharmacokinetic study in Chinese cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Cytotoxicity of Docetaxel Crotonaldehyde Analog

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and research databases do not currently provide specific quantitative data on the in vitro cytotoxicity of Docetaxel Crotonaldehyde (B89634) Analog. This guide provides a comprehensive overview of the well-established cytotoxic mechanisms of the parent compound, Docetaxel, and presents a detailed, state-of-the-art experimental framework for the thorough evaluation of its crotonaldehyde analog.

Part 1: The Foundation - In Vitro Cytotoxicity of Docetaxel

Docetaxel is a highly effective, semi-synthetic chemotherapeutic agent belonging to the taxane (B156437) family.[1][2] It is a cornerstone in the treatment of numerous cancers, including breast, non-small cell lung, prostate, and gastric cancers.[1] Its efficacy stems from a potent cytotoxic mechanism that primarily targets the microtubule network within cancer cells.

Core Mechanism of Action

The cytotoxic activity of Docetaxel is primarily exerted by disrupting microtubule dynamics.[1][2] It binds with high affinity to the β-tubulin subunit of microtubules, which promotes their assembly from tubulin dimers and stabilizes them by preventing depolymerization.[1][2][3] This action disrupts the normal, dynamic instability required for mitotic spindle formation during cell division.

The consequences of this microtubule stabilization are twofold:

-

Cell Cycle Arrest: The non-functional microtubule bundles interrupt the proper alignment and segregation of chromosomes, leading to a sustained mitotic arrest, predominantly in the G2/M phase of the cell cycle.[1][3][4][5]

-

Induction of Cell Death: This prolonged mitotic arrest ultimately triggers a cascade of signaling events that culminate in programmed cell death (apoptosis) or another form of cell death known as mitotic catastrophe.[1][2]

Caption: Docetaxel's core mechanism of action.

Quantitative Cytotoxicity Data of Docetaxel

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. Docetaxel exhibits potent cytotoxic activity across a wide range of cancer cell lines, although specific IC50 values can vary based on the cell type and assay conditions.

| Cell Line | Cancer Type | Reported Cytotoxicity Data |

| MCF-7 | Breast Cancer | Docetaxel induces cell death, with responses varying by cellular background.[6] |

| MDA-MB-231 | Breast Cancer | Docetaxel induces cell death through mitotic catastrophe in this cell line.[6] |

| PC-3 | Prostate Cancer | Docetaxel is a standard treatment; its effects are widely studied in this line.[7] |

| DU145 | Prostate Cancer | Docetaxel induces apoptosis, which can be modulated by other agents.[8] |

| A549 | Non-Small Cell Lung Cancer | The cytotoxic effects of Docetaxel are well-documented in lung cancer models. |

| Leukemic Cells | Acute Leukemia | Docetaxel is cytotoxic to both ALL and AML cells at clinically achievable concentrations. |

Note: This table is representative of the types of cancer cells sensitive to Docetaxel. Exact IC50 values are highly dependent on experimental conditions (e.g., drug exposure time, specific assay used) and should be determined empirically for each study.

Key Signaling Pathways in Docetaxel-Induced Cell Death

Docetaxel's induction of cell death is a complex process involving multiple interconnected signaling pathways.

1.3.1 Intrinsic (Mitochondrial) Apoptosis Pathway This is a central mechanism for Docetaxel-induced apoptosis.[5] Microtubule stress triggers signals that converge on the B-cell lymphoma 2 (Bcl-2) family of proteins. Docetaxel can lead to the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2, while promoting the activation of pro-apoptotic proteins such as Bax and Bak.[2][4] Activated Bax/Bak oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This releases cytochrome c into the cytoplasm, which complexes with Apaf-1 to form the apoptosome, activating caspase-9, which in turn activates executioner caspases like caspase-3, leading to the dismantling of the cell.[6][9]

Caption: The intrinsic (mitochondrial) apoptosis pathway.

1.3.2 Mitotic Catastrophe When apoptosis is delayed or inhibited, cells arrested in mitosis by Docetaxel may undergo mitotic catastrophe. This is not a distinct cell death pathway but rather a process that precedes cell death, characterized by aberrant mitosis, including the formation of micronuclei and multinucleated giant cells.[10][11] This process is often a result of the cell's inability to satisfy the spindle assembly checkpoint, leading to genomic instability and eventual cell death through necrosis or apoptosis in a subsequent G1 phase.[11][12]

Caption: Pathway of Docetaxel-induced mitotic catastrophe.

Part 2: A Proposed Framework for Evaluating Docetaxel Crotonaldehyde Analog

The introduction of a crotonaldehyde moiety to the Docetaxel structure may alter its physicochemical properties, cellular uptake, target affinity, and metabolic stability. A systematic in vitro evaluation is essential to characterize its cytotoxic profile. The following sections provide detailed, standardized protocols for this purpose.

Proposed Experimental Workflow

A logical workflow ensures comprehensive and reproducible data collection. The process begins with basic cytotoxicity screening to determine potency (IC50), followed by more detailed mechanistic assays to understand how the compound induces cell death.

Caption: Proposed experimental workflow for analog evaluation.

Detailed Experimental Protocols

The following protocols are standard methodologies for assessing the in vitro cytotoxicity of novel anticancer compounds.

2.2.1 Cell Culture and Compound Preparation

-

Cell Lines: Select a panel of relevant human cancer cell lines (e.g., MCF-7, MDA-MB-231, PC-3, A549).

-

Culture Conditions: Maintain cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO₂.

-

Compound Stock: Prepare a high-concentration stock solution of Docetaxel Crotonaldehyde Analog (e.g., 10 mM) in sterile DMSO. Store at -20°C or -80°C. Prepare fresh serial dilutions in complete culture medium for each experiment, ensuring the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

2.2.2 Cytotoxicity Assay: MTT Protocol This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[13][14][15]

-

Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate. Incubate for 24 hours to allow for attachment.

-

Treatment: Remove the medium and add 100 µL of medium containing various concentrations of the analog. Include vehicle control (medium with 0.1% DMSO) and untreated control wells.

-

Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

2.2.3 Apoptosis Detection: Annexin V/PI Staining Protocol This flow cytometry-based assay distinguishes between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[16]

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the analog at its IC50 and 2x IC50 concentrations for 24-48 hours.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant.

-

Washing: Wash the cells twice with cold 1X PBS by centrifugation (e.g., 300 x g for 5 minutes).[17]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

2.2.4 Cell Cycle Analysis: Propidium Iodide Staining Protocol This method quantifies DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[18]

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the analog at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

-

Cell Harvesting: Collect and wash cells with PBS as described in the apoptosis protocol.

-

Fixation: Resuspend the cell pellet and add 1-5 mL of ice-cold 70% ethanol (B145695) dropwise while gently vortexing to prevent clumping. Fix for at least 1 hour on ice or store at -20°C for several weeks.[8][18]

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in 500 µL of a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to eliminate RNA-related signals.[8]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples by flow cytometry, using the linear scale for the PI channel. Use pulse-width vs. area plots to gate out doublets and aggregates.

Conclusion

While direct experimental data on the Docetaxel Crotonaldehyde Analog is currently lacking, the extensive knowledge of its parent compound, Docetaxel, provides a strong foundation for its investigation. The analog is expected to function as a microtubule-stabilizing agent, inducing G2/M cell cycle arrest and subsequent cell death via apoptosis and/or mitotic catastrophe. The crotonaldehyde moiety may influence its potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols and workflow provided in this guide offer a robust and comprehensive framework for researchers to meticulously characterize the in vitro cytotoxic profile of this novel compound, paving the way for its potential development as a next-generation anticancer agent.

References

- 1. What is the mechanism of Docetaxel? [synapse.patsnap.com]

- 2. Docetaxel - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. In vitro cytotoxicity assay [bio-protocol.org]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Targeting the Mitotic Catastrophe Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mitotic catastrophe - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. vet.cornell.edu [vet.cornell.edu]

Navigating the Physicochemical Landscape of Docetaxel Crotonaldehyde Analog: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability profile of Docetaxel (B913) Crotonaldehyde (B89634) Analog, a known impurity and reference standard for the widely used chemotherapeutic agent, docetaxel. Due to the limited publicly available data specific to this analog, this document leverages established knowledge of docetaxel's physicochemical properties as a primary reference point. It outlines detailed experimental protocols for determining solubility and stability, presents available data in structured tables, and utilizes visualizations to illustrate key experimental workflows and the established mechanism of action of the parent compound, docetaxel. This guide serves as a critical resource for researchers and drug development professionals working with docetaxel and its related compounds, enabling a deeper understanding of its behavior in various pharmaceutical contexts.

Introduction

Docetaxel, a member of the taxane (B156437) family, is a potent antineoplastic agent used in the treatment of various cancers. Its clinical efficacy is well-established; however, its poor aqueous solubility presents significant formulation challenges. The Docetaxel Crotonaldehyde Analog is recognized as an impurity of docetaxel and is utilized as a reference standard in analytical method development and validation to ensure the quality and purity of the active pharmaceutical ingredient (API).[][2] Understanding the solubility and stability of this analog is crucial for the development of robust analytical methods, formulation strategies, and for ensuring the safety and efficacy of docetaxel-based therapies.

The crotonaldehyde moiety introduces a reactive α,β-unsaturated aldehyde group, which may influence the molecule's physicochemical properties, including its solubility, stability, and potential for targeted drug delivery approaches.[] This guide aims to provide a thorough examination of the available information and methodologies relevant to the characterization of the Docetaxel Crotonaldehyde Analog.

Solubility Profile

Solubility Data for Docetaxel (Reference)

The following table summarizes the reported solubility of docetaxel in different solvents. It is important to note that these values are for docetaxel and should be considered as a reference for estimating the potential solubility characteristics of its crotonaldehyde analog.

| Solvent System | Solubility | Reference |

| Water | 0.35–0.7 μg/mL | [3] |

| Ethanol | ~1.5 mg/mL | [4] |

| DMSO | ~5 mg/mL | [4] |

| Dimethylformamide (DMF) | ~5 mg/mL | [4] |

| DMSO:PBS (pH 7.2) (1:10) | ~0.1 mg/mL | [4] |

| Acetone | Freely Soluble | [5] |

| Methanol | Soluble | [5] |

Experimental Protocol for Solubility Determination

A standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method, as described by Higuchi and Connors.

Objective: To determine the equilibrium solubility of Docetaxel Crotonaldehyde Analog in a specific solvent system.

Materials:

-

Docetaxel Crotonaldehyde Analog

-

Selected solvent systems (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

0.22 µm syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV at 230 nm)

-

Analytical balance

Procedure:

-

Add an excess amount of Docetaxel Crotonaldehyde Analog to a series of vials containing a known volume of the desired solvent.

-

Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After incubation, centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved analog using a validated HPLC method.

-

Calculate the solubility in the respective solvent.

Stability Profile

The stability of Docetaxel Crotonaldehyde Analog is a critical parameter for its handling, storage, and use as a reference standard. A Material Safety Data Sheet (MSDS) for the analog indicates that it is stable under normal conditions of use, storage, and transport.[6] However, detailed quantitative stability data under various stress conditions is not publicly available. Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

Stability Data for Docetaxel (Reference)

The stability of docetaxel is influenced by pH, temperature, and the presence of certain excipients. The following table summarizes key stability findings for docetaxel.

| Condition | Observation | Reference |

| Aqueous Solution (pH 7.2) | Recommended not to store for more than one day | [4] |

| Refrigerated Storage (2-8 °C) in polyolefin bags (0.8mg/ml in 0.9% NaCl) | Chemically and physically stable for 7 days followed by 24 hours at room temperature | [7] |

| Room Temperature Storage (20-25°C) in polyolefin bags | Stable for shorter durations compared to refrigerated storage | [7] |

| Acidic/Basic Conditions | Subject to degradation | [8] |

Experimental Protocol for Stability and Forced Degradation Studies

Forced degradation studies are performed to intentionally degrade the sample under more severe conditions than accelerated stability testing. This helps in identifying potential degradation products and developing a stability-indicating method.

Objective: To evaluate the stability of Docetaxel Crotonaldehyde Analog under various stress conditions and to identify its degradation products.

Materials:

-

Docetaxel Crotonaldehyde Analog

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water

-

pH meter

-

Temperature-controlled ovens

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

Validated stability-indicating HPLC method

Procedure:

-

Acid Hydrolysis: Dissolve the analog in a suitable solvent and add a specific concentration of HCl (e.g., 0.1 N). Incubate at a controlled temperature (e.g., 60 °C) for a defined period. Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve the analog in a suitable solvent and add a specific concentration of NaOH (e.g., 0.1 N). Incubate at room temperature or a slightly elevated temperature for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Dissolve the analog in a suitable solvent and add a specific concentration of H₂O₂ (e.g., 3%). Incubate at room temperature for a defined period.

-

Thermal Degradation: Expose the solid analog to dry heat in a temperature-controlled oven (e.g., 80 °C) for a defined period.

-

Photolytic Degradation: Expose the analog (in solid state and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

At each time point, samples are withdrawn, appropriately treated (e.g., neutralized, diluted), and analyzed by a stability-indicating HPLC method. The percentage of degradation is calculated, and the chromatograms are examined for the appearance of new peaks corresponding to degradation products.

Mechanism of Action (Docetaxel Reference)

As the Docetaxel Crotonaldehyde Analog is primarily considered an impurity, its specific biological activity and mechanism of action have not been characterized. However, the mechanism of action of the parent compound, docetaxel, is well-understood and provides a crucial biological context. Docetaxel exerts its cytotoxic effects by disrupting the microtubule network within cancer cells.

Docetaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization. This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, ultimately inducing apoptosis or programmed cell death in rapidly dividing cancer cells.

Conclusion

The Docetaxel Crotonaldehyde Analog, while primarily known as an impurity, requires careful characterization of its physicochemical properties to ensure the quality and safety of docetaxel formulations. Although specific solubility and stability data for the analog are scarce, this guide provides a framework for its investigation by leveraging the extensive knowledge of the parent compound, docetaxel. The detailed experimental protocols for solubility and stability determination, along with the illustrative workflows, offer a practical approach for researchers. Further studies are warranted to generate specific quantitative data for the Docetaxel Crotonaldehyde Analog to better understand its behavior and potential impact in pharmaceutical development.

References

A Technical Guide to the Spectroscopic Analysis of Docetaxel Crotonaldehyde Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a structured overview of the analytical methodologies and data interpretation required for the characterization of Docetaxel Crotonaldehyde (B89634) Analog, a known impurity and derivative of the chemotherapeutic agent Docetaxel. While specific datasets are proprietary, this guide presents a template for the acquisition, presentation, and interpretation of essential spectroscopic data (NMR, MS). It includes detailed, generalized experimental protocols and logical workflows to aid researchers in the structural elucidation and quality control of this and similar pharmaceutical compounds.

Introduction

Docetaxel is a highly effective, widely used antineoplastic agent belonging to the taxane (B156437) family.[1] Its mechanism of action involves the disruption of microtubule structures within cancer cells, thereby inhibiting cell division.[1] The synthesis and storage of Docetaxel can lead to the formation of various impurities and degradation products, one of which is the Docetaxel Crotonaldehyde Analog. This analog is a derivative incorporating a reactive crotonaldehyde moiety.[] As a reference standard, this compound is critical for the development of analytical methods, validation, and quality control during the manufacturing of Docetaxel.[3][4]

This guide outlines the standard spectroscopic techniques used to identify and characterize this analog, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Compound Details:

-

Chemical Name: (1S,2S,3R,9S,E)-3-((S,E)-2-acetoxy-1-hydroxy-5-oxopent-3-en-2-yl)-9-(((2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoyl)oxy)-1,5-dihydroxy-4,8,11,11-tetramethyl-6-oxobicyclo[5.3.1]undeca-4,7-dien-2-yl benzoate[1][5][6][7]

Spectroscopic Data Presentation

Quantitative spectroscopic data is fundamental for unambiguous structural confirmation. The following tables serve as a standardized template for reporting NMR and MS data for the Docetaxel Crotonaldehyde Analog.

Table 1: ¹H NMR Spectroscopic Data (Template)

Solvent: CDCl₃ | Frequency: 500 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| e.g., 9.55 | d | 7.5 | 1H | -CHO |

| e.g., 8.10 | d | 7.2 | 2H | Aromatic (Benzoyl) |

| e.g., 7.60 | t | 7.4 | 1H | Aromatic (Benzoyl) |

| e.g., 6.95 | dt | 15.5, 7.0 | 1H | Vinyl (-CH=CH-CHO) |

| e.g., 6.20 | d | 15.5 | 1H | Vinyl (-CH=CH-CHO) |

| e.g., 5.65 | d | 7.0 | 1H | C2-H |

| e.g., 2.15 | s | - | 3H | Acetyl (-COCH₃) |

| e.g., 1.35 | s | - | 9H | t-Butyl (-C(CH₃)₃) |

| ... | ... | ... | ... | ... |

Table 2: ¹³C NMR Spectroscopic Data (Template)

Solvent: CDCl₃ | Frequency: 125 MHz

| Chemical Shift (δ) ppm | Assignment |

| e.g., 203.5 | Aldehyde (C=O) |

| e.g., 172.0 | Ester/Amide (C=O) |

| e.g., 167.1 | Benzoyl (C=O) |

| e.g., 155.2 | Carbamate (C=O) |

| e.g., 145.0 | Vinyl C-H |

| e.g., 135.8 | Aromatic C-quat |

| e.g., 84.5 | C-O |

| e.g., 28.3 | t-Butyl (-C(CH₃)₃) |

| ... | ... |

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

| Ionization Mode | Mass (m/z) | Adduct | Calculated Mass | Difference (ppm) |

| ESI+ | 806.3388 | [M+H]⁺ | 806.3383 | e.g., 0.6 |

| ESI+ | 828.3207 | [M+Na]⁺ | 828.3202 | e.g., 0.6 |

Experimental Protocols

Detailed and reproducible methodologies are essential for obtaining high-quality data. The following protocols are generalized for the analysis of taxane-like small molecules.

Nuclear Magnetic Resonance (NMR)

-

Sample Preparation: Dissolve approximately 5-10 mg of the Docetaxel Crotonaldehyde Analog in 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard broadband probe.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Employ a standard pulse sequence (e.g., 'zg30').

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Set the relaxation delay (d1) to at least 1 second.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover a range of 0 to 220 ppm.

-

Use a proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Acquire a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Set the relaxation delay (d1) to 2 seconds.

-

-

Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

-

Infusion and Ionization:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Operate the ESI source in both positive and negative ion modes to determine the best ionization efficiency.

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the parent ion.

-

-

Data Acquisition:

-

Acquire data over a relevant mass range (e.g., m/z 150-1000).

-

Ensure the instrument is properly calibrated to achieve high mass accuracy (< 5 ppm).

-

-

Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻). Use the instrument software to calculate the exact mass and determine the elemental composition, comparing it against the theoretical value for C₄₃H₅₁NO₁₄.

Workflow and Pathway Visualizations

Diagrams are crucial for illustrating complex processes and relationships in a clear, concise manner.

Diagram 1: Analytical Workflow for Impurity Characterization

References

- 1. Docetaxel Crotonaldehyde Analog | CAS No- NA [chemicea.com]

- 3. Docetaxel Crotonaldehyde Analog | Axios Research [axios-research.com]

- 4. veeprho.com [veeprho.com]

- 5. Docetaxel Crotonaldehyde Analog | C43H51NO14 | CID 155906152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cleanchemlab.com [cleanchemlab.com]

- 7. alentris.org [alentris.org]

- 8. Docetaxel Crotonaldehyde Analog | LGC Standards [lgcstandards.com]

Potential Therapeutic Applications of Docetaxel Crotonaldehyde Analog: A Technical Whitepaper

Disclaimer: This document presents a theoretical exploration of the potential therapeutic applications of Docetaxel (B913) Crotonaldehyde (B89634) Analog. As of the latest available data, this compound is primarily classified as an impurity standard of Docetaxel, and extensive preclinical or clinical studies on its specific therapeutic efficacy are not publicly available. The information herein is extrapolated from the well-established profile of the parent compound, Docetaxel, and the known chemical properties of the crotonaldehyde moiety. This whitepaper is intended for researchers, scientists, and drug development professionals as a conceptual guide for potential future investigations.

Introduction

Docetaxel, a member of the taxane (B156437) family of chemotherapeutic agents, is a cornerstone in the treatment of various malignancies, including breast, non-small cell lung, and prostate cancers.[1][][3] Its mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[3][4][5] The "Docetaxel Crotonaldehyde Analog" is a derivative that incorporates a reactive crotonaldehyde group.[] This modification presents intriguing possibilities for the development of novel therapeutic strategies, such as targeted drug delivery and the creation of prodrugs.[] This technical guide will delve into the potential therapeutic applications, hypothetical preclinical data, speculative mechanisms of action, and suggested experimental protocols for the evaluation of this analog.

Core Compound Information

| Characteristic | Description | Source |

| Chemical Name | (1S,2S,3R,9S,E)-3-((S,E)-2-acetoxy-1-hydroxy-5-oxopent-3-en-2-yl)-9-(((2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoyl)oxy)-1,5-dihydroxy-4,8,11,11-tetramethyl-6-oxobicyclo[5.3.1]undeca-4,7-dien-2-yl benzoate | [1][6] |

| Molecular Formula | C43H51NO14 | [1] |

| Molecular Weight | 805.87 g/mol | [1] |

| Parent Compound | Docetaxel | [1][] |

| Key Functional Group | Crotonaldehyde | [] |

Potential Therapeutic Applications

The incorporation of a crotonaldehyde moiety into the docetaxel structure opens up several avenues for therapeutic innovation. The reactive aldehyde group can be exploited for various bioconjugation strategies.[]

-

Targeted Drug Delivery: The aldehyde group can serve as a chemical handle for conjugating targeting ligands, such as antibodies or peptides, that recognize specific receptors overexpressed on cancer cells. This could potentially enhance the therapeutic index by increasing drug concentration at the tumor site and reducing systemic toxicity.[]

-

Prodrug Development: The crotonaldehyde group could be utilized to synthesize prodrugs that are activated under specific conditions within the tumor microenvironment, such as changes in pH or enzyme levels.[] This would allow for the controlled release of the active docetaxel molecule, further minimizing off-target effects.

-

Enhanced Stability and Delivery: The analog could be integrated into novel drug delivery systems, such as nanocarriers, to improve the solubility, stability, and targeted delivery of docetaxel.[]

Hypothetical Preclinical Data

While specific data for the Docetaxel Crotonaldehyde Analog is unavailable, we can extrapolate potential in vitro and in vivo activities based on the known efficacy of Docetaxel. The following tables represent hypothetical data that would be crucial to generate in preclinical studies.

Table 1: In Vitro Cytotoxicity (Hypothetical IC50 Values)

| Cell Line | Cancer Type | Docetaxel (nM) | Docetaxel Crotonaldehyde Analog (nM) |